molecular formula C16H19BN2O3 B1612645 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane CAS No. 872054-59-6

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane

Cat. No. B1612645
M. Wt: 298.1 g/mol
InChI Key: DBLBCHOTUMUCCT-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane, also known as MPB, is a boron-containing compound that has gained significant attention in the field of medicinal chemistry. It has been found to exhibit various biological activities, making it a potential candidate for drug development.

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane has been extensively studied for its potential use in various areas of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane has also been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for enzyme-targeted therapy.

Mechanism Of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is not fully understood. However, it has been proposed that 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane interacts with certain enzymes and proteins, leading to the inhibition of their activity. This inhibition can lead to the disruption of various cellular processes, ultimately resulting in the observed biological effects.

Biochemical And Physiological Effects

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the replication of certain viruses, and inhibit the activity of certain bacterial enzymes. 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane in lab experiments is its ability to selectively target certain enzymes and proteins. This can lead to more precise and effective therapies. However, the limitations of using 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane. One potential area of research is the development of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane-based enzyme-targeted therapies for the treatment of cancer and other diseases. Another area of research is the exploration of the potential use of 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane in combination with other drugs to enhance their efficacy. Additionally, the development of more efficient synthesis methods for 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane could lead to its wider use in medicinal chemistry.
In conclusion, 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane is a boron-containing compound that has shown promise in the field of medicinal chemistry. Its ability to selectively target certain enzymes and proteins makes it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.

properties

IUPAC Name

2-(6-methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-20-16-9-5-8-15(18-16)17-21-12-10-19(11-13-22-17)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLBCHOTUMUCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)C2=CC=CC=C2)C3=NC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584607
Record name 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane

CAS RN

872054-59-6
Record name 2-(6-Methoxypyridin-2-yl)-6-phenyl-1,3,6,2-dioxazaborocane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridineboronic acid N-phenyldiethanolamine ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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